rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
rac-(1R,5S)-3,6-diazabicyclo[322]nonan-7-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves the formation of the bicyclic structure through a series of reactions. One common method includes the use of a Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted in a one-pot tandem Mannich annulation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound is structurally similar and is used in the synthesis of tropane alkaloids.
bicyclo[3.3.1]nonane derivatives: These compounds have similar bicyclic structures and are used in various applications, including asymmetric catalysis and anticancer research.
Uniqueness
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to its specific arrangement of nitrogen atoms and the ketone group, which provides distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPIHDSEMFBJJK-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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